(2,6-Dimethylpyridin-4-yl)methanamine dihydrochloride chemical structure
(2,6-Dimethylpyridin-4-yl)methanamine dihydrochloride chemical structure
Structural Analysis, Synthetic Pathways, and Medicinal Chemistry Applications
Executive Summary
(2,6-Dimethylpyridin-4-yl)methanamine dihydrochloride is a specialized heterocyclic building block extensively utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Distinguished by its 2,6-dimethyl substitution pattern , this scaffold offers a unique combination of metabolic stability—by blocking the metabolically labile ortho positions—and conformational restriction.[1] This guide provides a comprehensive technical analysis of its physicochemical profile, validated synthetic protocols, and strategic utility in modern medicinal chemistry.[1]
Part 1: Structural Analysis & Physicochemical Profile[2]
The core utility of this molecule lies in its ability to introduce a basic amine handle while modulating lipophilicity and metabolic susceptibility via the pyridine ring.[1]
Chemical Identity & Constants[1][3]
| Property | Data | Notes |
| IUPAC Name | (2,6-Dimethylpyridin-4-yl)methanamine dihydrochloride | |
| Common Name | 4-(Aminomethyl)-2,6-lutidine dihydrochloride | |
| CAS (Free Base) | 324571-98-4 | Primary reference for parent structure |
| CAS (2HCl Salt) | 1187386-26-0 | Salt form for improved stability/solubility |
| Molecular Formula | Stoichiometry: 1:2 (Base:Acid) | |
| Molecular Weight | 209.11 g/mol | Free base: 136.19 g/mol |
| Appearance | White to off-white crystalline solid | Highly hygroscopic |
| Solubility | >50 mg/mL in Water, DMSO, Methanol | Insoluble in non-polar solvents (Hexane, DCM) |
Acid-Base Profile & Salt Stoichiometry
The "dihydrochloride" designation is critical.[1] The molecule contains two basic nitrogen centers:
-
Primary Amine (
): High basicity ( ).[1] Protonated first. -
Pyridine Nitrogen: Moderate basicity (
).[1] The 2,6-dimethyl groups exert a positive inductive effect (+I), making this pyridine nitrogen significantly more basic than unsubstituted pyridine ( ).[1]
Implication: In physiological buffers (
Part 2: Synthetic Pathways & Process Chemistry
Reliable synthesis of this moiety typically proceeds via the reduction of the corresponding nitrile.[1] The choice of catalyst and solvent is pivotal to prevent the formation of secondary amine byproducts (dimerization).[1]
Validated Synthetic Workflow
The most robust route utilizes 2,6-dimethylisonicotinonitrile as the starting material.[1]
Figure 1: Catalytic hydrogenation pathway preventing secondary amine formation via ammonia saturation.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of (2,6-Dimethylpyridin-4-yl)methanamine 2HCl from nitrile precursor.
Reagents:
-
2,6-Dimethylisonicotinonitrile (1.0 eq)
-
Raney Nickel (aqueous slurry, ~20 wt% loading)
-
Methanol (Solvent)[1]
-
Ammonia (7N in MeOH) – Crucial to suppress dimerization.
-
Hydrogen gas (
)[1]
Step-by-Step Methodology:
-
Preparation: Purge a high-pressure hydrogenation vessel with nitrogen.
-
Loading: Add 2,6-dimethylisonicotinonitrile dissolved in MeOH. Add Raney Nickel catalyst carefully (pyrophoric risk).[1]
-
Additive: Add 7N ammonia in MeOH (ratio: 5:1 solvent to ammonia solution). Why? The excess ammonia shifts the equilibrium away from the secondary imine intermediate, ensuring high selectivity for the primary amine.
-
Reaction: Pressurize to 50 psi
. Stir vigorously at room temperature for 12–18 hours. -
Monitoring: Monitor via LC-MS. Look for disappearance of nitrile (m/z ~133) and appearance of amine (m/z ~137).[1]
-
Workup: Filter catalyst through Celite (keep wet). Concentrate filtrate to yield the free base oil.[1]
-
Salt Formation: Dissolve oil in minimal ethanol. Dropwise add 4M HCl in dioxane (2.5 eq). A white precipitate will form immediately.[1]
-
Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Validation Checkpoint:
-
1H NMR (
): Confirm disappearance of aromatic protons shifting due to salt formation. -
Elemental Analysis: Chlorine content should reflect ~33.9% (theoretical for 2HCl).[1]
Part 3: Reactivity & Handling
Stability Profile
-
Hygroscopicity: The dihydrochloride salt is extremely hygroscopic.[1] It must be stored in a desiccator or under inert gas (Argon/Nitrogen).[1] Exposure to air transforms the free-flowing powder into a sticky gum, complicating accurate weighing.[1]
-
Thermal Stability: Stable up to ~180°C (melting/decomposition).[1]
Protection Strategies
In multi-step synthesis, the primary amine often requires protection.[1]
-
Boc-Protection: React free base with
in DCM/TEA.[1] Note: The pyridine nitrogen is nucleophilic enough to catalyze Boc-transfer but usually does not get permanently protected under standard conditions. -
Fmoc-Protection: Feasible but requires careful base selection (e.g.,
) to avoid premature deprotection by the pyridine moiety itself.[1]
Part 4: Medicinal Chemistry Applications[6][7]
This scaffold is not merely a linker; it is a functional pharmacophore.[1]
The "Orthogonal Shield" Effect
The 2,6-dimethyl groups provide a steric shield that protects the pyridine nitrogen from metabolic N-oxidation (a common clearance pathway) and prevents coordination to off-target metalloproteins.
Figure 2: Pharmacophore map highlighting the metabolic shielding provided by the methyl groups.
Key Therapeutic Areas[1]
-
Kinase Inhibitors: The pyridine nitrogen can serve as a hydrogen bond acceptor in the hinge region of kinases, while the 4-aminomethyl group extends into the solvent-exposed region or ribose pocket.[1]
-
Epigenetics (LSD1/KDM Inhibitors): The 4-aminomethyl-pyridine motif mimics the histone lysine tail, making it a privileged structure in lysine specific demethylase (LSD1) inhibitors.[1]
-
PROTAC Linkers: The rigid linear geometry of the 4-substituted pyridine allows for precise spacing between the E3 ligase ligand and the protein of interest.[1]
References
-
PubChem Database. (2,6-Dimethylpyridin-4-yl)methanamine.[1] National Center for Biotechnology Information. [Link][1]
-
Organic Syntheses. Synthesis of substituted pyridines via reduction.[1] Org.[1] Synth.1970 , 50,[1] 50. (General methodology for pyridine-nitrile reduction). [Link]
